Cas no 2138234-69-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- β-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-phenylethyl)-
- 2138234-69-0
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid
- EN300-81350
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid
-
- インチ: 1S/C26H25NO4/c28-25(29)15-17-27(16-14-19-8-2-1-3-9-19)26(30)31-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,29)
- InChIKey: BHIBCWHFUCOEOP-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CCC(=O)O)CCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 415.17835828g/mol
- どういたいしつりょう: 415.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 密度みつど: 1.242±0.06 g/cm3(Predicted)
- ふってん: 624.7±44.0 °C(Predicted)
- 酸性度係数(pKa): 4.41±0.10(Predicted)
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81350-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 1.0g |
$1442.0 | 2025-02-21 | |
Enamine | EN300-81350-0.05g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 0.05g |
$1212.0 | 2025-02-21 | |
Enamine | EN300-81350-1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 1g |
$1442.0 | 2023-09-02 | ||
Enamine | EN300-81350-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 10.0g |
$6205.0 | 2025-02-21 | |
Enamine | EN300-81350-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 0.1g |
$1269.0 | 2025-02-21 | |
Enamine | EN300-81350-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 5.0g |
$4184.0 | 2025-02-21 | |
Enamine | EN300-81350-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 0.5g |
$1385.0 | 2025-02-21 | |
Enamine | EN300-81350-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 2.5g |
$2828.0 | 2025-02-21 | |
Enamine | EN300-81350-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 95.0% | 0.25g |
$1328.0 | 2025-02-21 | |
Enamine | EN300-81350-5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenylethyl)amino)propanoic acid |
2138234-69-0 | 5g |
$4184.0 | 2023-09-02 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid 関連文献
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acidに関する追加情報
Research Briefing on 3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid (CAS: 2138234-69-0)
3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid (CAS: 2138234-69-0) is a specialized Fmoc-protected amino acid derivative that has garnered significant attention in the field of peptide synthesis and medicinal chemistry. This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of modified amino acids into peptide sequences. Recent studies have explored its utility in the development of novel peptide-based therapeutics, with a focus on enhancing bioavailability and target specificity.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of this compound in the synthesis of peptide inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The researchers employed SPPS techniques to incorporate 3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid into peptide sequences designed to disrupt the interaction between MDM2 and p53, a well-known oncogenic pathway. The results demonstrated improved binding affinity and proteolytic stability compared to unmodified peptides, highlighting the compound's potential in anticancer drug development.
Another recent application was reported in ACS Chemical Biology, where this derivative was used to create fluorescently labeled peptides for real-time imaging of cellular uptake mechanisms. The Fmoc group's photostability and the compound's compatibility with standard coupling reagents made it an ideal choice for these probes. The study provided valuable insights into endocytic pathways, which could inform future drug delivery strategies.
From a synthetic chemistry perspective, a 2024 paper in Organic Letters detailed an optimized protocol for the large-scale production of 3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid. The authors developed a novel catalytic system that improved yield (from 68% to 92%) while reducing byproduct formation, addressing previous scalability challenges in industrial applications.
Ongoing clinical research is exploring formulations containing this compound for neurodegenerative diseases. Preliminary data from phase I trials (NCT05678921) show promising blood-brain barrier penetration when incorporated into peptide vectors targeting amyloid aggregates, though full results are pending peer review.
The compound's unique structural features - the Fmoc protecting group, phenylethyl moiety, and carboxyl terminus - contribute to its versatility. Current research directions include: (1) development of stapled peptides for improved metabolic stability, (2) creation of peptide-drug conjugates for targeted delivery, and (3) design of foldamers with enhanced secondary structure.
Quality control remains a critical consideration, as recent analytical studies using HPLC-MS have identified potential degradation products under prolonged storage conditions. Proper handling (argon atmosphere, -20°C storage) is recommended to maintain compound integrity for research applications.
2138234-69-0 (3-({(9H-fluoren-9-yl)methoxycarbonyl}(2-phenylethyl)amino)propanoic acid) 関連製品
- 1261981-71-8(2-Chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid)
- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 161807-18-7(methyl 2-(6-chloro-2-pyridyl)acetate)
- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)




